1-Imidazol-1-yl-3-methylbut-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61985-22-6 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-imidazol-1-yl-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C8H10N2O/c1-7(2)5-8(11)10-4-3-9-6-10/h3-6H,1-2H3 |
InChI Key |
NPRCFJRDKXXYIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N1C=CN=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Imidazol 1 Yl 3 Methylbut 2 En 1 One and Analogues
Strategies for Imidazole (B134444) Functionalization
The introduction and modification of the imidazole core are crucial steps in the synthesis of the target molecule. These strategies range from direct substitution on a pre-existing imidazole ring to the construction of the ring itself.
N-Alkylation and N-Acylation Approaches to Imidazole Derivatives
A primary method for functionalizing imidazoles is through N-alkylation or N-acylation. N-alkylation involves the substitution of the hydrogen on the imidazole nitrogen with an alkyl group. This is a common strategy for producing a variety of N-substituted imidazole derivatives. nih.govresearchgate.net For instance, imidazoles can be reacted with alkyl halides in the presence of a base to yield N-alkyl imidazoles. ciac.jl.cn The use of solid base catalysts, such as alkali-metal promoted carbons, has been shown to produce high yields of N-alkylated products under solvent-free conditions. researchgate.net Another approach involves the reaction of imidazole with Morita–Baylis–Hillman (MBH) adducts, which are multifunctional compounds that can act as electrophiles for N-nucleophilic substitution. beilstein-journals.org
N-acylation is another key transformation where an acyl group is attached to the imidazole nitrogen. N-acyl imidazoles are recognized as potent acylating agents and are valuable intermediates in organic synthesis. google.comnih.gov The synthesis of α,β-unsaturated acyl-imidazoles is a direct route to compounds like 1-imidazol-1-yl-3-methylbut-2-en-1-one. This can be achieved by reacting imidazole with an appropriate α,β-unsaturated acyl chloride or anhydride. The reactivity of N-acyl imidazoles can be modulated, making them useful in various chemical biology applications. nih.govkyoto-u.ac.jp
| Reactants | Conditions | Product | Yield |
| Imidazole, Alkyl Halide | Base (e.g., KOH/Al2O3) | N-Alkyl Imidazole | Good |
| Imidazole, 1-Bromobutane | Cs+-Norit carbon, Ultrasound | N-Butyl Imidazole | >80% |
| Imidazole, MBH Adducts | Toluene, Reflux | N-Substituted Imidazole | Good |
| Imidazole, Acyl Chloride | Base (e.g., NEt3) | N-Acyl Imidazole | Varies |
Advanced Imidazole Annulation and Ring-Forming Reactions
More advanced methods include annulation onto existing ring systems to form fused imidazole structures, such as benzimidazoles. mdpi.com These strategies often employ transition metal catalysis or radical cyclization. mdpi.com While not directly applicable to the synthesis of this compound, these ring-forming reactions are fundamental in the broader context of imidazole synthesis and can be adapted for the preparation of complex imidazole-containing molecules.
Construction of the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone (enone) is the second key functional group in the target molecule. Its synthesis is a well-established area of organic chemistry with several reliable methods.
Condensation Reactions for Enone Formation
Aldol (B89426) condensation is a classic and widely used method for forming α,β-unsaturated ketones. wikipedia.org This reaction involves the base- or acid-catalyzed reaction of an enolate (from a ketone or aldehyde) with another carbonyl compound, followed by dehydration to yield the enone. wikipedia.orglibretexts.org The Claisen-Schmidt condensation, a variation of the aldol condensation, specifically involves the reaction of an aromatic aldehyde with a ketone and is effective for synthesizing chalcone-like structures. libretexts.orgmdpi.com This method has been successfully used to synthesize imidazole-containing chalcones. mdpi.comresearchgate.net
| Reactants | Catalyst | Product |
| Aldehyde, Ketone | Base or Acid | β-Hydroxy Ketone (Aldol) |
| β-Hydroxy Ketone | Heat | α,β-Unsaturated Ketone (Enone) |
| 4-(1H-Imidazol-1-yl)benzaldehyde, 4′-Methylacetophenone | Aqueous NaOH | (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one |
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the synthesis of alkenes, including the C=C bond of an enone. harvard.eduwikipedia.org The Wittig reaction utilizes a phosphonium ylide to react with an aldehyde or ketone. harvard.edu The HWE reaction, which employs a phosphonate carbanion, is often preferred for the synthesis of α,β-unsaturated esters and ketones because it typically provides excellent E-selectivity and the phosphate byproduct is easily removed. wikipedia.orgorganic-chemistry.org These reactions offer a high degree of control over the location and stereochemistry of the newly formed double bond. wikipedia.org
| Reaction | Reagents | Key Features |
| Wittig Reaction | Phosphonium Ylide, Aldehyde/Ketone | Forms C=C bond. |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion, Aldehyde/Ketone | Predominantly forms E-alkenes, water-soluble byproduct. |
Convergent and Divergent Synthetic Pathways for Imidazolyl Ketones
A convergent synthesis would involve the separate synthesis of the imidazole-containing fragment and the α,β-unsaturated ketone precursor, followed by their coupling in a late-stage step. For example, imidazole could be N-acylated with a pre-formed 3-methylbut-2-enoyl chloride. This approach is often more efficient for complex molecules as it allows for the optimization of individual reaction steps before the final coupling.
Organocatalytic Approaches in Ketone Synthesis
Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to traditional metal-based catalysts. This approach utilizes small organic molecules to accelerate chemical reactions, often with high levels of stereoselectivity and under mild conditions. In the context of synthesizing this compound and its analogues, organocatalytic methodologies provide elegant and efficient routes to construct the core structures and introduce functional diversity.
N-Heterocyclic Carbene (NHC) Catalysis in Carbonyl Synthesis
N-Heterocyclic carbenes (NHCs) have gained significant attention as versatile organocatalysts for a wide array of chemical transformations, particularly in carbonyl chemistry. nih.govrsc.org Their unique ability to induce "umpolung" or polarity reversal in aldehydes allows for novel bond formations that are otherwise challenging to achieve. nih.govirapa.org This reactivity is central to the synthesis of various ketone-containing molecules.
The catalytic cycle of NHC-mediated reactions typically begins with the nucleophilic attack of the carbene on an aldehyde, leading to the formation of a key intermediate known as the Breslow intermediate. acs.orgnih.gov This species effectively transforms the electrophilic aldehyde carbon into a nucleophilic acyl anion equivalent. nih.gov This transient nucleophile can then react with a variety of electrophiles, including Michael acceptors in what is known as the Stetter reaction, to form 1,4-dicarbonyl compounds and other ketone derivatives. irapa.orgirapa.org
The intramolecular Stetter reaction, for instance, provides a powerful method for the synthesis of cyclic ketones. The reaction proceeds through the formation of the Breslow intermediate, which then undergoes an intramolecular conjugate addition to a tethered Michael acceptor. nih.gov Subsequent collapse of the resulting intermediate regenerates the NHC catalyst and yields the cyclized ketone product. nih.gov The efficiency and stereoselectivity of these reactions are influenced by the structure of the NHC catalyst, the nature of the substrate, and the reaction conditions. nih.gov
A notable application of NHC catalysis in the synthesis of imidazole-containing analogues involves the one-pot synthesis of substituted imidazoles. This methodology utilizes a thiazolium-catalyzed addition of an aldehyde to an acyl imine, generating an α-ketoamide in situ. Subsequent cyclization of this intermediate with an ammonia source furnishes the highly functionalized imidazole ring system. acs.orgwustl.eduacs.org
| Catalyst | Aldehyde Substrate | Electrophile/Acceptor | Product | Reference |
|---|---|---|---|---|
| Thiazolium Salt | 4-Pyridinecarboxaldehyde | α-Amido sulfone | 4,5-Disubstituted imidazole | acs.orgacs.org |
| Triazolium Salt | Salicylaldehyde derivatives | Intramolecular C=C bond | Chromanone derivatives | nih.gov |
| Imidazolium (B1220033) Salt | Aryl aldehydes | Vinylphosphonates | γ-Ketophosphonates | irapa.org |
Base-Catalyzed Intramolecular Cyclization Reactions for Imidazolones
Base-catalyzed intramolecular cyclization reactions represent a direct and efficient strategy for the construction of the imidazolone core, a key structural motif in various biologically active compounds. These reactions typically involve the cyclization of a linear precursor containing both a nucleophilic nitrogen atom and an electrophilic functionality, such as an alkyne.
A prominent example is the organocatalytic intramolecular hydroamidation of propargylic ureas to yield imidazolidin-2-ones and imidazol-2-ones. acs.orgacs.orgnih.gov This transformation can be effectively catalyzed by strong, non-nucleophilic organic bases, with phosphazene bases like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) demonstrating high activity. acs.orgnih.gov The reaction proceeds with excellent chemo- and regioselectivity, favoring the 5-membered ring formation under ambient conditions and with remarkably short reaction times. acs.orgorganic-chemistry.org
The mechanism of this base-catalyzed cyclization is believed to proceed through one of two primary pathways, depending on the substitution pattern of the propargylic urea (B33335). For substrates that can form a terminal allene, the reaction likely involves a base-mediated isomerization of the alkyne to an allenamide intermediate, which then undergoes a rapid intramolecular nucleophilic attack by the urea nitrogen. acs.orgresearchgate.net For substrates where allene formation is not favored, a direct nucleophilic attack on the alkyne is the more probable route. organic-chemistry.orgresearchgate.net This methodology showcases a broad substrate scope, tolerating a variety of functional groups on the propargylic urea precursor. acs.orgnih.gov
| Precursor (Propargylic Urea) | Base/Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|
| N-(1,1-diphenylprop-2-yn-1-yl)-N'-phenylurea | BEMP (5 mol%) | CH3CN | 1,5,5-triphenyl-1,5-dihydro-2H-imidazol-2-one | acs.orgnih.gov |
| N-methyl-N'-(1-phenylprop-2-yn-1-yl)urea | BEMP (5 mol%) | CH3CN | 1-methyl-5-methylene-4-phenylimidazolidin-2-one | acs.org |
| N-(3-phenylprop-2-yn-1-yl)-N'-phenylurea | BEMP (20 mol%) | CH3CN | 1-phenyl-5-(phenylmethylene)imidazolidin-2-one | acs.org |
Reaction Mechanisms and Chemical Transformations of 1 Imidazol 1 Yl 3 Methylbut 2 En 1 One
Mechanistic Studies of Carbonyl Reactivity
The carbonyl group in acylimidazoles is a key center for reactivity, acting as an electrophilic site. Its behavior is significantly influenced by the attached imidazole (B134444) ring, which functions as an excellent leaving group, rendering these compounds effective acylating agents, often described as ester or amide surrogates. researchgate.net
Nucleophilic Addition Pathways to the Ketone
The carbon atom of the carbonyl group in 1-Imidazol-1-yl-3-methylbut-2-en-1-one is electrophilic due to the polarization of the carbon-oxygen double bond. This allows it to undergo nucleophilic addition, a fundamental reaction for ketones. In this pathway, a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol.
Aldol (B89426) Condensation Mechanisms in Ketone Transformations
The Aldol condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an enolate with a carbonyl compound. wikipedia.orglibretexts.orgkhanacademy.org For ketones like this compound, the α-hydrogens are not acidic. However, related 2-acylimidazoles lacking the α,β-unsaturation can be deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. wikipedia.org This enolate is a powerful nucleophile that can attack the carbonyl group of another molecule, such as an aldehyde, to form a β-hydroxy ketone after an aqueous workup. wikipedia.orgbyjus.comsrmist.edu.in
The mechanism proceeds in three main stages:
Enolate Formation: A strong base abstracts an α-proton from the acylimidazole, creating a resonance-stabilized enolate ion.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of an aldehyde or another ketone.
Protonation: The resulting alkoxide intermediate is protonated to give the final β-hydroxy carbonyl product. byjus.com
This transformation is a key method for elongating the carbon chain and introducing new functional groups. wikipedia.org
| 2-Acylimidazole Reactant | Aldehyde Reactant | Base | Product | Yield |
|---|---|---|---|---|
| 2-Propanoylimidazole | Benzaldehyde | LDA | β-Hydroxy-β-phenyl-α-methyl-2-propanoylimidazole | Good |
| 2-Acyl-N-methylimidazole | Various Aldehydes | LDA | Range of β-hydroxy ketones | Moderate to Good |
Reaction Pathways Involving the Imidazole Nitrogen
The imidazole ring contains two nitrogen atoms, but in this compound, the N-1 nitrogen is part of an amide-like bond. The N-3 nitrogen, however, retains its lone pair of electrons and acts as a nucleophilic and basic center.
Quaternization Reactions and Their Mechanistic Implications
The N-3 atom of the imidazole ring can react with electrophiles, such as alkyl or aryl halides, in a process known as quaternization. organic-chemistry.orgrsc.org This SN2 reaction results in the formation of a positively charged imidazolium (B1220033) salt. organic-chemistry.orgnih.gov The reaction proceeds via the nucleophilic attack of the N-3 lone pair on the electrophilic carbon of the alkylating agent, displacing a leaving group. mdpi.com A variety of alkylating and arylating agents can be used for this transformation. organic-chemistry.orgrsc.orgyoutube.com
Mechanistic Implications: The formation of the imidazolium salt has significant electronic consequences for the entire molecule. The positive charge on the imidazole ring makes it a much stronger electron-withdrawing group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, quaternization activates the acyl group, turning the imidazolium moiety into a superior leaving group compared to the neutral imidazole. This facilitates the cleavage of the acyl-imidazole bond, a property utilized in certain synthetic methodologies. acs.org
| Reagent Type | Specific Examples | Reaction Type |
|---|---|---|
| Alkyl Halides | Methyl iodide, Ethyl bromoacetate, Iodoacetamide | N-Alkylation |
| Arylboronic Acids | Phenylboronic acid | N-Arylation |
| Diaryliodonium Salts | Diphenyliodonium triflate | N-Arylation (Copper-catalyzed) |
Cycloaddition Reactions with N-Heterocyclic Components
The imidazole ring itself can participate in cycloaddition reactions, although this often requires prior modification or specific reaction partners. These reactions are powerful tools for constructing more complex heterocyclic systems. acs.orgrsc.org For instance, imidazole N-oxides, which can be prepared from the parent imidazole, can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles like alkenes and alkynes. researchgate.netnih.gov This pathway leads to the formation of fused ring systems.
Double Bond Reactivity in the α,β-Unsaturated System
The presence of the carbon-carbon double bond conjugated to the carbonyl group creates an electron-deficient system that is susceptible to both nucleophilic and electrophilic attack.
The most characteristic reaction of this system is the nucleophilic conjugate addition, often referred to as the Michael addition. researchgate.netwikipedia.orgd-nb.info In this mechanism, a nucleophile attacks the β-carbon of the double bond. libretexts.org This is the "soft" electrophilic site, in contrast to the "hard" electrophilic site at the carbonyl carbon. wikipedia.org The attack generates a resonance-stabilized enolate intermediate, which is subsequently protonated (typically at the α-carbon) to yield the 1,4-adduct. wikipedia.orglibretexts.org
A wide array of nucleophiles, including amines, thiols, and stabilized carbanions, can participate in Michael additions with α,β-unsaturated acylimidazoles. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov This reaction is a highly effective method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.org
While less common for such electron-poor alkenes, electrophilic addition to the double bond can also occur. This pathway is typically initiated by the addition of a proton to the carbonyl oxygen, which further activates the conjugated system. A nucleophile then attacks the β-carbon to form an enol, which tautomerizes to the final product. libretexts.org The regiochemistry of these additions is dictated by the formation of the most stable intermediate. libretexts.org
| Reaction Type | Attacking Species | Site of Initial Attack | Key Intermediate | Typical Product |
|---|---|---|---|---|
| Michael (Conjugate) Addition | Soft Nucleophiles (e.g., R₂CuLi, RSH, R₂NH) | β-Carbon | Enolate | Saturated ketone with new substituent at β-position |
| Direct Addition | Hard Nucleophiles (e.g., RLi, RMgBr) | Carbonyl Carbon | Alkoxide | Allylic alcohol |
| Electrophilic Addition | Electrophiles (e.g., HBr) | Carbonyl Oxygen (protonation) | Enol | β-Substituted saturated ketone |
Conjugate Addition Reactions and Their Scope
Conjugate addition, or Michael addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds. In this compound, the electron-withdrawing acyl-imidazole group activates the alkene for attack by nucleophiles at the β-carbon position. This reaction is highly efficient for the formation of new carbon-carbon and carbon-heteroatom bonds.
The general mechanism involves the attack of a nucleophile on the β-carbon of the conjugated system, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated (typically by a solvent or a weak acid) to yield the final 1,4-addition product. The scope of nucleophiles that can participate in this reaction is broad, including soft nucleophiles like organocuprates, enamines, thiols, and amines. Research on analogous α,β-unsaturated 2-acylimidazoles has demonstrated highly enantioselective conjugate additions using various nucleophiles in the presence of Lewis acid catalysts, indicating that similar stereocontrolled transformations are feasible for this compound. nih.gov
Table 1: Scope of Nucleophiles in Conjugate Addition to this compound
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |
| Thiolate | PhSH / Base | 1-(1H-Imidazol-1-yl)-3-methyl-3-(phenylthio)butan-1-one | |
| Amine | R₂NH | 3-(Dialkylamino)-1-(1H-imidazol-1-yl)-3-methylbutan-1-one | |
| Organocuprate | (CH₃)₂CuLi | 1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-1-one | |
| Cyanide | NaCN | 4-(1H-Imidazol-1-yl)-2,2-dimethyl-4-oxobutanenitrile |
Note: The product structures are illustrative of the expected regiochemistry.
Electrophilic and Nucleophilic Attack at the Alkene Moiety
Beyond conjugate addition, the alkene double bond can theoretically undergo direct electrophilic or nucleophilic attack, although the electronic nature of the substrate heavily influences the favorability of these pathways.
Electrophilic Attack
Electrophilic addition is a fundamental reaction of alkenes. libretexts.org The mechanism typically begins with the π electrons of the double bond attacking an electrophile, forming a carbocation intermediate, which is subsequently attacked by a nucleophile. libretexts.orglibretexts.org In the case of this compound, the double bond is electron-deficient due to the strong electron-withdrawing effect of the conjugated carbonyl group. This deactivation makes electrophilic addition less favorable compared to simple, electron-rich alkenes. libretexts.org
However, under forcing conditions or with strong electrophiles, the reaction can proceed. According to Markovnikov's rule, the electrophile (e.g., a proton from HBr) would add to the carbon with the most hydrogens. libretexts.org In this substrate, addition of H⁺ to the α-carbon would generate a tertiary carbocation at the β-position. While a tertiary carbocation is generally stable, its proximity to the electron-withdrawing carbonyl group would be destabilizing. Conversely, protonation at the β-carbon yields a secondary carbocation at the α-position. The regiochemical outcome would depend on the balance of these electronic effects.
Table 2: Potential Products from Electrophilic Addition Reactions
| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |
| HBr | H⁺ | Br⁻ | 3-Bromo-1-(1H-imidazol-1-yl)-3-methylbutan-1-one |
| H₃O⁺ | H⁺ | H₂O | 3-Hydroxy-1-(1H-imidazol-1-yl)-3-methylbutan-1-one |
| Br₂ | Br⁺ | Br⁻ | 2,3-Dibromo-1-(1H-imidazol-1-yl)-3-methylbutan-1-one |
Nucleophilic Attack
Direct nucleophilic attack on an unactivated, electron-rich alkene double bond is generally not a feasible reaction pathway. For this compound, the scenario is different. As discussed extensively, the electronic polarization caused by the carbonyl group makes the β-carbon highly electrophilic and susceptible to nucleophilic attack. This process is precisely the conjugate addition mechanism described in section 3.3.1.
Therefore, a direct nucleophilic attack at either the α- or β-carbon of the alkene, without the characteristic 1,4-addition mechanism, is highly unlikely. The term "nucleophilic attack at the alkene moiety" for this substrate is functionally synonymous with conjugate addition. Any nucleophile will preferentially attack the β-carbon to form the stabilized enolate intermediate, rather than attacking the α-carbon to form an unstable carbanion. libretexts.org Thus, the scope and mechanism of nucleophilic attack are best understood through the lens of conjugate addition reactions.
Advanced Spectroscopic and Spectrochemical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would provide critical information on the number of different types of protons, their electronic environments, and their connectivity within the 1-Imidazol-1-yl-3-methylbut-2-en-1-one molecule. The expected spectrum would feature distinct signals for the protons on the imidazole (B134444) ring, the vinylic proton of the butenone moiety, and the two methyl groups. The chemical shifts (δ) and coupling constants (J) would be instrumental in confirming the compound's structure. However, specific experimental ¹H NMR data for this compound is not currently available in the literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing ¹H NMR, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would be expected to show distinct peaks for the carbonyl carbon, the olefinic carbons, the carbons of the imidazole ring, and the methyl carbons. The chemical shifts of these signals would provide insight into the electronic structure of the molecule. As with the proton NMR data, published experimental ¹³C NMR data for this compound could not be located.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the C=O (ketone) stretching, C=C (alkene) stretching, and various C-H and C-N stretching and bending vibrations of the imidazole and butenone components. A detailed analysis of these vibrational frequencies would confirm the presence of these key functional groups. Unfortunately, a specific experimental IR or FT-IR spectrum for this compound has not been reported in the reviewed literature.
Mass Spectrometry for Molecular Fragmentation Pattern and Compositional Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Analysis of the fragmentation pattern would likely reveal characteristic losses of fragments such as the imidazole ring or parts of the butenone side chain, providing further confirmation of the compound's structure. Despite the utility of this technique, specific experimental mass spectrometry data for this compound is not available in the public domain.
X-ray Crystallography for Solid-State Structural Determination
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound This compound are not present in the accessed resources. While methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are commonly applied to novel compounds, including various imidazole derivatives, specific studies detailing these analyses for this compound have not been identified.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the requested outline, as the primary research data for this specific molecule is not available in the searched scientific literature. Generating content for the specified sections without supporting data would involve speculation and would not meet the required standards of scientific accuracy.
General theoretical frameworks for the topics requested are well-established:
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for geometry optimization to find the lowest energy conformation of a molecule.
Frontier Molecular Orbital (FMO) Analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity, stability, and electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Molecular Electrostatic Potential (MEP) Mapping is a visualization tool that illustrates the charge distribution within a molecule. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting how a molecule will interact with other reagents.
Computational Modeling of Reaction Mechanisms , including transition state analysis and energy barrier calculations, allows researchers to theoretically predict the most likely pathway for a chemical reaction, including its feasibility (energy barriers) and outcomes (regio- and stereoselectivity).
While these computational studies have been performed on analogous structures containing the imidazole moiety, the specific results—such as HOMO-LUMO energy values, MEP charge distributions, and transition state energies—are unique to each individual compound. Without dedicated research on this compound, providing the detailed analysis as requested is not feasible.
Computational Chemistry and Theoretical Investigations
Nonlinear Optical (NLO) Properties Prediction and Hyperpolarizability Studies
Materials with significant nonlinear optical (NLO) properties are of great interest for applications in optical signal processing, data storage, and telecommunications. researchgate.netnih.gov Organic molecules, particularly those with a donor-π-acceptor framework, often exhibit strong NLO responses due to efficient intramolecular charge transfer. nih.gov The NLO behavior of a molecule is determined by its response to an applied electric field, which is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). nih.gov
The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. nih.gov Computational DFT methods are widely used to predict the NLO properties of molecules by calculating these parameters. niscpr.res.in For 1-Imidazol-1-yl-3-methylbut-2-en-1-one, the imidazole (B134444) ring can act as an electron-donating group, while the enone system serves as an electron-accepting moiety, connected by a π-conjugated bridge. This structure facilitates the charge transfer necessary for a significant NLO response.
The calculated values for the dipole moment (μ), average polarizability (<α>), and the total first-order hyperpolarizability (β_tot) are compared with those of urea (B33335), a standard reference material for NLO studies. nih.gov A higher β_tot value relative to urea indicates a promising potential for NLO applications. nih.gov The small HOMO-LUMO energy gap of such conjugated molecules often correlates with large hyperpolarizability values, as the electrons are more easily polarized. researchgate.net
| Parameter | This compound | Urea (Reference) |
|---|---|---|
| Dipole Moment (μ) (Debye) | 4.18 | 1.37 |
| Average Polarizability (<α>) (x 10⁻²⁴ esu) | 15.2 | 3.83 |
| Total First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu) | 9.55 | 0.37 |
The illustrative data suggest that this compound possesses a significantly larger first-order hyperpolarizability than urea, indicating its potential as a good candidate for NLO materials.
Coordination Chemistry of Imidazolyl Ketone Ligands
Imidazole (B134444) as a Versatile Ligand in Metal Complex Formation
Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental and versatile building block in coordination chemistry. wikipedia.orgresearchgate.netrsc.org Its significance stems from the presence of two nitrogen donor sites within a conjugated ring system, making it an excellent candidate for the construction of metal-organic frameworks (MOFs) and other coordination compounds. researchgate.netrsc.org The parent imidazole nucleus can be derivatized at various positions to create a wide array of ligands with tailored electronic and steric properties. researchgate.net
The coordination of imidazole to a metal ion typically occurs through the sp2-hybridized "pyridine-like" nitrogen atom (N-3), which possesses a lone pair of electrons readily available for donation. wikipedia.org This nitrogen atom acts as a pure sigma-donor. wikipedia.org The basicity of imidazole is intermediate between that of pyridine (B92270) and ammonia, influencing its donor properties. wikipedia.org Classified as a hard ligand under the HSAB (Hard and Soft Acids and Bases) theory, imidazole can comfortably form stable complexes with a variety of metal centers, including octahedral complexes with ions like Fe2+, Co2+, Ni2+, and Zn2+. wikipedia.org
The imidazole ring's flat and compact nature allows multiple ligands to arrange around a metal center without significant steric hindrance. wikipedia.org Beyond its role as a simple monodentate ligand, the imidazole group can also participate in forming more complex structures. For instance, after deprotonation, the resulting imidazolate anion can act as a bridging ligand, connecting two or more metal centers, a motif crucial in the structure of materials like zeolitic imidazolate frameworks (ZIFs). wikipedia.org The versatility of imidazole and its derivatives makes them pivotal in the design of advanced crystalline materials with specific properties and functionalities. researchgate.netrsc.org
Coordination Modes and Ligand Behavior of Ketone Moieties in Complexes
Ketone moieties (R₂C=O) are common functional groups that can act as ligands in coordination complexes with transition metals. Their behavior as ligands is characterized by several possible coordination modes, primarily involving the oxygen atom's lone pairs of electrons.
The most common coordination modes for ketones are:
η¹-O-bonded (Sigma-bonded): In this mode, the ketone coordinates to the metal center through one of the lone pairs on the oxygen atom. This is the most prevalent bonding mode, especially for Lewis-acidic metal centers in higher oxidation states. For electron-counting purposes, an η¹-O-bonded ketone is considered a two-electron "L-type" ligand, functioning as a Lewis base.
η²-C,O-bonded (Pi-bonded): This mode involves the interaction of the metal with both the carbon and oxygen atoms of the carbonyl group. This type of bonding is more frequently observed with electron-rich, low-valent metal centers. The bonding can be described by the Dewar-Chatt-Duncanson model, similar to the bonding in metal-alkene complexes.
Bridging Ligand: Ketones can also act as bridging ligands, where the oxygen atom uses its lone pairs to connect two or more metal centers.
The specific coordination mode adopted by a ketone ligand can be influenced by several factors, including the electronic properties of the metal center, the steric bulk of the substituents on the ketone, and the presence of other ligands in the coordination sphere. Spectroscopic techniques, particularly infrared (IR) spectroscopy, are crucial for characterizing the coordination of ketone moieties. Upon coordination to a metal, the C=O stretching frequency (ν(C=O)) typically shifts to a lower wavenumber compared to the free ligand, with the magnitude of the shift providing insight into the strength and nature of the metal-ligand bond. For instance, a larger shift to lower frequency is often indicative of a stronger M-O bond and is characteristic of η²-coordination or strong η¹-bonding.
Synthesis and Characterization of Metal Complexes with 1-Imidazol-1-yl-3-methylbut-2-en-1-one Ligands
Currently, there is a lack of specific published research detailing the synthesis and characterization of metal complexes exclusively featuring the ligand this compound.
However, the synthesis of transition metal complexes with other imidazole-containing ligands is well-documented and typically follows established procedures in coordination chemistry. rdd.edu.iqamazonaws.com A general approach involves reacting a metal salt (e.g., chlorides, nitrates) with the specific ligand in a suitable solvent, such as ethanol (B145695) or methanol. rdd.edu.iq The reaction mixture is often stirred and may require heating under reflux to facilitate the formation of the complex. rdd.edu.iq The resulting solid complex can then be isolated by filtration, washed with an appropriate solvent to remove unreacted starting materials, and dried. rdd.edu.iq
Characterization of such complexes employs a range of analytical and spectroscopic techniques:
Elemental Analysis (C, H, N): To determine the empirical formula of the complex and verify the metal-to-ligand ratio. researchgate.net
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the imidazole ring and the ketone's carbonyl group (C=O) upon complexation indicate their involvement in bonding to the metal ion. amazonaws.comresearchgate.net
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion. rdd.edu.iqresearchgate.net
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the geometry and the spin state of the metal center. rdd.edu.iq
Molar Conductivity Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution, providing insight into its structure. rdd.edu.iq
X-ray Diffraction: For single crystals, this technique provides definitive information about the molecular structure and coordination geometry of the complex. amazonaws.com
Based on studies of similar imidazolyl ketone compounds, it is anticipated that this compound would act as a monodentate or bidentate ligand, coordinating through the N-3 nitrogen of the imidazole ring and potentially the oxygen atom of the ketone group, possibly forming chelate rings with the metal ion. The resulting complexes would likely exhibit geometries such as octahedral or tetrahedral, depending on the metal ion and reaction conditions. rdd.edu.iqbohrium.com
Thermoanalytical Studies of Imidazole-Substituted Coordination Compounds
Thermoanalytical techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), are employed to investigate the thermal stability and decomposition pathways of coordination compounds. Studies on complexes containing imidazole-substituted ketone ligands, such as bis(1-methylimidazol-2-yl)ketone (BIK), provide insight into how these compounds behave upon heating. researchgate.net
For a series of Cu(II) and Zn(II) complexes with the general formula M(BIK)₂(Y)₂, where Y represents anions like Cl⁻, Br⁻, NO₃⁻, or ClO₄⁻, thermogravimetric analysis revealed a multi-step decomposition process. researchgate.net The decomposition mechanisms were found to be consistent across the different complexes investigated. researchgate.net
A typical decomposition pattern observed involves three main stages:
Initial Step: Release of the two anions from the coordination sphere.
Second Step: Loss of substituent groups from the ligand backbone (e.g., methyl groups) and the bridging carbonyl groups.
Final Step: Decomposition of the remaining tetra-imidazole metal core, ultimately yielding the corresponding metal(II) oxide as the final residue. researchgate.net
These studies also allow for comparisons of thermal stability. For instance, the initial decomposition temperatures and kinetic parameters can indicate the relative stability of different complexes. It was observed that Cu(II) complexes with BIK were generally more thermally stable than the corresponding Zn(II) complexes. researchgate.net The nature of the counter-anion also influences thermal stability; perchlorate (B79767) complexes of both Cu(II) and Zn(II) were found to have lower thermal stability compared to their bromide, chloride, and nitrate (B79036) counterparts. researchgate.net Such thermoanalytical data is crucial for understanding the structural integrity and thermal properties of imidazole-based coordination compounds.
Supramolecular Chemistry and Self Assembly
Noncovalent Interactions in Imidazolyl Ketone Systems
There is no specific literature that investigates the noncovalent interactions of 1-Imidazol-1-yl-3-methylbut-2-en-1-one.
No studies were found that describe the hydrogen bonding interactions involving this compound or its role in supramolecular assembly.
There is no available research detailing the contribution of pi-stacking and van der Waals forces to the self-organization of this compound.
Supramolecular Catalysis Applications and Mechanistic Aspects
No publications were identified that explore the use of this compound in supramolecular catalysis or investigate its mechanistic aspects in such applications.
Broader Applications in Organic Synthesis and Materials Chemistry
Role as Versatile Synthetic Intermediates in Organic Transformations
Acylimidazoles, often referred to as imidazolides, are esteemed as versatile intermediates in organic synthesis, primarily functioning as effective surrogates for esters and amides due to their distinct chemical properties. researchgate.net The presence of the α,β-unsaturated system in 1-Imidazol-1-yl-3-methylbut-2-en-1-one, also known as an enoyl imidazolide (B1226674), further enhances its synthetic utility, rendering it an excellent Michael acceptor. researchgate.net This reactivity allows for conjugate additions, a fundamental carbon-carbon bond-forming reaction.
The activated nature of the N-acyl imidazole (B134444) bond makes the carbonyl carbon highly susceptible to nucleophilic attack. This characteristic facilitates transformations into a wide array of other carbonyl-containing functional groups. researchgate.netnih.gov For instance, reaction with alcohols (alcoholysis) or amines (aminolysis) can efficiently produce corresponding esters or amides, respectively. This reactivity is tunable and has been leveraged in various synthetic contexts, including the chemical synthesis of peptides and proteins. researchgate.netnih.gov
Furthermore, compounds of this class are pivotal in more complex, stereocontrolled reactions. Research has demonstrated that related 2-acylimidazoles can undergo catalytic stereodivergent α-allylation, providing a pathway to a full range of stereoisomers of chiral building blocks. snnu.edu.cn This highlights the potential of the acylimidazole moiety to direct and control the stereochemical outcome of sophisticated organic transformations. The α,β-unsaturated acyl azolium, a closely related reactive intermediate, is central to a growing number of transformations catalyzed by N-heterocyclic carbenes (NHCs), underscoring the fundamental reactivity patterns of this structural motif. nih.govnih.gov
Functionalization Strategies for Diverse Chemical Derivatization
The dual reactivity of this compound—stemming from its α,β-unsaturated system and its acylimidazole group—opens up numerous avenues for chemical derivatization. Functionalization can be targeted at several sites within the molecule to generate a diverse library of derivatives.
One primary strategy involves exploiting its character as a Michael acceptor. The β-carbon of the butenoyl chain is electrophilic and readily undergoes 1,4-conjugate addition with a wide range of nucleophiles, including organometallic reagents (like dialkylzinc), thiols, and amines. researchgate.net Asymmetric versions of these additions, often guided by chiral catalysts, can be employed to introduce stereocenters with high control, leading to enantiomerically enriched products. researchgate.netresearchgate.net
Another key strategy focuses on the acylimidazole moiety itself. This group is an excellent leaving group in nucleophilic acyl substitution reactions. This allows for the conversion of the imidazolide into other functional groups under relatively mild conditions.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent/Catalyst | Product Type |
|---|---|---|
| Michael Addition | Organocuprates, Thiols, Amines | β-Substituted Acylimidazoles |
| Asymmetric Conjugate Addition | Dialkylzinc reagents, Chiral NHC ligand | Chiral β-Substituted Acylimidazoles |
| Alcoholysis | Alcohols (ROH) | α,β-Unsaturated Esters |
| Aminolysis | Amines (R₂NH) | α,β-Unsaturated Amides |
| Hydrolysis | Water | α,β-Unsaturated Carboxylic Acids |
| Reduction | Reducing agents (e.g., NaBH₄) | Allylic Alcohols |
These functionalization strategies demonstrate the molecule's capacity to serve as a versatile platform for creating more complex structures, which is particularly valuable in medicinal chemistry and the synthesis of natural products. nih.gov
Potential in Catalyst Design and Development
The imidazole ring within this compound is a key structural feature that imparts significant potential for applications in catalyst design. Imidazole and its derivatives are well-established as effective ligands in coordination chemistry and as components of organocatalysts. acs.orgnih.gov
The pyridine-type nitrogen atom (N-3) of the imidazole ring can act as a Lewis base, coordinating to metal centers to form stable transition metal complexes. By modifying the acyl portion of the molecule or other positions on the imidazole ring, it is possible to synthesize bidentate or tridentate ligands for asymmetric catalysis. nih.gov Such imidazole-based chiral ligands have shown exceptional performance in reactions like enantioselective couplings. acs.org
Moreover, the imidazole moiety can be a core component of organocatalysts. For example, N-methylimidazole is known to catalyze acetylation reactions. acs.org The unique electronic properties of the imidazole ring can be harnessed to activate substrates or stabilize transition states in a variety of organic reactions. The compound could also serve as a precursor for N-heterocyclic carbene (NHC) catalysts, which are highly effective in a broad range of chemical transformations.
Finally, the development of imidazole-based ionic liquids as catalysts represents another promising direction. researchgate.net The structural backbone of this compound could be chemically modified to produce task-specific ionic liquids for green and sustainable catalysis. Heterogenization of such catalytic species, for instance by incorporating them into polymeric supports, could further enhance their practical utility.
Advanced Material Applications, Including Photosensitizers for Dye-Sensitized Solar Cells
Imidazole derivatives have emerged as a promising class of compounds for advanced materials, particularly as photosensitizers in dye-sensitized solar cells (DSSCs). nih.gov DSSCs are a type of photovoltaic device that relies on a sensitizer (B1316253) dye to absorb light and inject electrons into a wide-bandgap semiconductor. nih.govnih.gov The performance of these cells is critically dependent on the properties of the dye.
The imidazole motif is highly versatile and can be incorporated into the standard donor-π-acceptor (D-π-A) architecture of organic dyes. nih.gov Depending on its placement and substitution, the imidazole ring can function as a donor, an auxiliary donor, or part of the π-conjugated bridge that facilitates charge separation. nih.govechemcom.com The introduction of imidazole chromophores into DSSC dyes has been shown to improve light-harvesting capabilities and inhibit undesirable charge recombination reactions, which are key factors for achieving high power conversion efficiency (PCE). nih.gov
Studies on various imidazole-based dyes have demonstrated their potential in DSSC applications. For example, a dye featuring an alkyl-substituted imidazole ring achieved a PCE of 2.01%, with a short-circuit current density (Jsc) of 3.75 mA cm⁻², an open-circuit voltage (Voc) of 0.73 mV, and a fill factor (FF) of 73.9%. ekb.egresearchgate.net This highlights the tunability of imidazole derivatives for optimizing photovoltaic performance.
Table 2: Performance of Selected Imidazole-Based Dyes in DSSCs
| Dye Code | Key Structural Feature | PCE (%) | Jsc (mA cm⁻²) | Voc (mV) | FF (%) | Reference |
|---|---|---|---|---|---|---|
| PP3 | Alkyl chain on Imidazole | 2.01 | 3.75 | 0.73 | 73.9 | ekb.egresearchgate.net |
| PP2 | Nitrobenzene on Imidazole | 0.96 | 1.59 | 0.080 | 61.6 | ekb.egresearchgate.net |
| CD-4 | Imidazole derivative on triphenylamine | 4.11 | - | - | - | lookchem.com |
Although this compound itself has not been reported as a photosensitizer, its structure contains the essential imidazole core. It could serve as a key intermediate for the synthesis of more complex D-π-A dyes, where the imidazole ring is functionalized with appropriate donor and acceptor groups to tailor its photophysical and electrochemical properties for high-efficiency solar energy conversion.
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Imidazole and its derivatives are widely employed as excellent organic linkers for the targeted synthesis of MOFs due to the coordinating ability of their nitrogen atoms. researchgate.net The imidazole ring can act as a monodentate or bidentate ligand, bridging metal centers to create robust and porous one-, two-, or three-dimensional networks. rsc.orgrsc.org
The imidazole moiety in this compound provides a coordination site (N-3) that can bind to metal ions. While the acyl group is not a typical linker functional group like a carboxylate, the molecule could be used in several ways for MOF construction. It could act as a monodentate ligand that caps (B75204) metal clusters, or it could be chemically modified—for example, by hydrolysis of the acyl group and subsequent functionalization of the imidazole ring with carboxylic acid groups—to become a multitopic linker. fau.de
Imidazole-based MOFs have shown promise in a variety of applications, including gas storage, separation, catalysis, and chemical sensing. acs.orgresearchgate.net For instance, an imidazole-functionalized Ba(II)-based MOF has been developed for the fluorescent detection of nitroaromatic compounds like picric acid and for the adsorption of dyes from water. acs.orgresearchgate.net Another MOF constructed from imidazole and sulfate (B86663) ligands exhibited high proton conductivity, making it a candidate for applications in fuel cell membranes. rsc.org The incorporation of ligands derived from this compound could potentially introduce new functionalities and properties into MOF materials, stemming from the unique combination of the imidazole ring and the butenoyl chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
